Aglacin K
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Overview
Description
Aglacin K is a natural product found in Aglaia tomentosa with data available.
Scientific Research Applications
Aglacin K: A Unique Lignan Compound
Aglacin K, a unique lignan compound, was identified in the stem bark of Aglaia cordata. It is distinguished by its structure as a tetrahydrofuran lignan, setting it apart from other lignans in the same family. This compound's structure was determined through comprehensive spectroscopic data interpretation, highlighting its uniqueness in the realm of natural products (Wang et al., 2004).
Exploration of Aglacin K Stereoisomers
Further research delved into the synthesis of (±)-aglacin K stereoisomers, showcasing the compound's potential for diverse applications in scientific research. This work signifies the growing interest in exploiting Aglacin K's unique chemical structure for various scientific and possibly therapeutic purposes (Yoda et al., 2007).
Broader Applications of Lignans
While the specific applications of Aglacin K in scientific research are still being explored, the broader family of lignans to which it belongs has been investigated for various purposes. These include potential antimicrobial properties, therapeutic uses, and their role in combating antibiotic resistance. This broader context helps to frame the potential significance of Aglacin K in future scientific research (Li et al., 2015).
properties
Product Name |
Aglacin K |
---|---|
Molecular Formula |
C24H30O9 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(3S,4S)-4-[hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H30O9/c1-27-17-7-13(8-18(28-2)23(17)31-5)21(25)15-11-33-12-16(15)22(26)14-9-19(29-3)24(32-6)20(10-14)30-4/h7-10,15-16,21,25H,11-12H2,1-6H3/t15-,16-,21?/m1/s1 |
InChI Key |
RXZQMOJDZOQMMZ-BLRYKZMTSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C([C@@H]2COC[C@H]2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2COCC2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)O |
synonyms |
7'-hydroxy-3,3',4,4',5,5'-hexamethoxy-7'-keto-9,9'-epoxylignan aglacin K |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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